2-(Naphthalen-2-ylthio)benzoic acid
Description
Contextualization within Benzoic Acid Derivatives and Thioether Chemistry
2-(Naphthalen-2-ylthio)benzoic acid is a specific organic compound that belongs to two important classes of chemical structures: benzoic acid derivatives and thioethers. Benzoic acid and its derivatives are characterized by a benzene (B151609) ring attached to a carboxylic acid group. This structural motif is a fundamental building block in organic synthesis and is found in numerous compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. google.com The reactivity of the carboxylic acid group and the potential for substitution on the benzene ring allow for the creation of a vast library of molecules with diverse properties.
The compound also features a thioether linkage (C-S-C), which connects the naphthalene (B1677914) and benzoic acid moieties. Thioethers are known for their role as versatile intermediates in organic synthesis. The synthesis of aryl thioethers, such as the one in the title compound, can be achieved through various methods, including the reaction of a halogenated benzoic acid with a thiophenol. google.comgoogle.com A patented process highlights the reaction of lithium 2-chlorobenzoate (B514982) with a lithium thiophenoxide to produce 2-arylthiobenzoic acids, which are valuable intermediates for creating more complex molecules like thioxanthenes. google.comgoogle.com
Significance of Naphthalene and Thioether Moieties in Organic and Medicinal Chemistry
The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a prominent scaffold in medicinal chemistry. ijpsjournal.comresearchgate.net Its presence in a molecule can significantly influence its biological activity. Naphthalene derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comresearchgate.netdntb.gov.uarasayanjournal.co.in The planar and lipophilic nature of the naphthalene ring allows it to interact with various biological targets. Marketed drugs containing the naphthalene structure include nafcillin, terbinafine, and naproxen. researchgate.netrasayanjournal.co.in
Thioethers also play a crucial role in the design of biologically active compounds. The sulfur atom in the thioether linkage can participate in hydrogen bonding and other non-covalent interactions, influencing how a molecule binds to a biological target. The thioether linkage provides a flexible yet stable connection between different parts of a molecule, which is an important feature in the design of enzyme inhibitors and other therapeutic agents.
Overview of Current Research Trajectories for Related Chemical Entities
Research on chemical entities related to this compound is multifaceted. One significant area of investigation is their use as precursors in the synthesis of more complex heterocyclic systems. For instance, 2-arylthiobenzoic acids are key intermediates in the preparation of thioxanthenes, which have applications as photoinitiators and as starting materials for neuroleptic drugs. google.comgoogle.com
Furthermore, research into naphthalene-containing carboxylic acids and their derivatives is actively pursued for potential therapeutic applications. Studies have shown that analogs of naphthalene-2-carboxylic acid can act as subtype-selective ligands for retinoic acid receptors, indicating their potential in cellular differentiation studies and for therapeutic use.
The development of new synthetic methodologies for creating C-S bonds remains an active area of research, aiming for more efficient and environmentally friendly processes for producing thioether-containing compounds. organic-chemistry.org The synthesis of various benzothiazole (B30560) derivatives, which share structural similarities, often involves the condensation of aminothiophenols with benzoic acid derivatives, highlighting the importance of these building blocks in creating diverse chemical libraries for biological screening. researchgate.net
Detailed Research Findings
While specific research data for this compound is not extensively documented in readily available literature, its chemical properties and potential reactivity can be inferred from related compounds. The synthesis of such a molecule would likely follow established protocols for the preparation of 2-arylthiobenzoic acids.
A general synthetic approach involves the reaction of a 2-halobenzoic acid, such as 2-chlorobenzoic acid, with 2-naphthalenethiol (B184263) in the presence of a base. google.comgoogle.com A patented method for analogous compounds utilizes lithium salts of the reactants to facilitate the coupling reaction, avoiding the need for expensive catalysts like copper. google.com
Table 1: General Properties of Related Compounds
| Property | 2-Chlorobenzoic Acid | Naphthalene | 2-Naphthyl Benzoate (B1203000) |
| Molecular Formula | C₇H₅ClO₂ chemicalbook.com | C₁₀H₈ rasayanjournal.co.in | C₁₇H₁₂O₂ nih.gov |
| Molecular Weight | 156.57 g/mol chemicalbook.com | 128.17 g/mol | 248.27 g/mol nih.gov |
| Appearance | White to pale cream crystals or powder chemicalbook.com | Colorless solid rasayanjournal.co.in | Data not available |
| Solubility | Insoluble in water; soluble in methanol, ethanol (B145695), ether chemicalbook.com | Insoluble in water; soluble in ether and benzene rasayanjournal.co.in | Data not available |
| Melting Point | 138-140 °C chemicalbook.com | 80.26 °C | 107-110 °C |
Table 2: Synthesis of 2-Arylthiobenzoic Acids
| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |
| Lithium 2-chlorobenzoate | Lithium thiophenoxide | Heat (140-220 °C) | 2-Arylthiobenzoic acid | google.com |
| 2-Halogenobenzoic acids | Thiophenols | Base, sometimes with a catalyst | 2-Arylthiobenzoic acid | google.com |
The biological activity of this compound has not been specifically reported. However, based on the known activities of its constituent moieties, it could be a candidate for investigation in various therapeutic areas. For instance, derivatives of 2-(phenylthio)benzoic acid have been synthesized and evaluated for their antimycobacterial activity. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
7432-80-6 |
|---|---|
Molecular Formula |
C17H12O2S |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C17H12O2S/c18-17(19)15-7-3-4-8-16(15)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,18,19) |
InChI Key |
ARFSVQLPOGEABB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advances for 2 Naphthalen 2 Ylthio Benzoic Acid and Its Analogs
Direct Synthetic Pathways to 2-(Naphthalen-2-ylthio)benzoic Acid
The most direct and established method for the synthesis of this compound involves the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This reaction typically utilizes a 2-halobenzoic acid and naphthalene-2-thiol as the key starting materials.
A notable process for the preparation of 2-arylthiobenzoic acids, including the naphthalene (B1677914) derivative, involves the reaction of lithium 2-chlorobenzoate (B514982) with the corresponding lithium thiophenoxide. This method offers an advantage by avoiding the use of more expensive starting materials like 2-iodobenzoic acid or the need for stoichiometric amounts of copper catalysts. The reaction is typically carried out in a melt or a high-boiling aprotic solvent at temperatures ranging from 140 to 220 °C. google.com For instance, the reaction of lithium 2-chlorobenzoate with lithium naphthalene-2-thiolate would directly yield the lithium salt of this compound, which upon acidification, provides the final product.
The traditional Ullmann conditions often require harsh reaction parameters, including high temperatures and the use of copper powder or copper salts as catalysts. researchgate.net The general scheme for this transformation is depicted below:
Scheme 1: General Ullmann condensation for the synthesis of this compound.
Synthesis of Benzoic Acid Derivatives Incorporating Naphthalene-Thioether Linkages
The synthesis of analogs of this compound, where the benzoic acid moiety is substituted, allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties. Various synthetic strategies have been employed to achieve this, including thiol-mediated coupling reactions, Michael addition approaches, and organometallic cross-coupling reactions.
Thiol-Mediated Coupling Reactions with Benzoic Acid Scaffolds
The copper-catalyzed Ullmann-type coupling remains a cornerstone for the synthesis of a wide array of 2-(arylthio)benzoic acid derivatives. This method allows for the coupling of various substituted 2-halobenzoic acids with naphthalene-2-thiol. The presence of electron-withdrawing or electron-donating groups on the benzoic acid ring can influence the reaction conditions and yields. Modern advancements in this area focus on the use of ligands to improve the efficiency and mildness of the reaction conditions.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | Sparteine (B1682161) | K₂CO₃ | Toluene (B28343) | 110 | Varies | nih.gov |
| Cu(OTf)₂ | None | Various | Various | Varies | Good | beilstein-journals.org |
Table 1: Examples of Copper-Catalyzed Thiol-Mediated Coupling Reactions.
Michael Addition Approaches for Thioether Formation
The Michael addition, or conjugate addition, of a thiol to an α,β-unsaturated carbonyl compound presents an alternative route for the formation of the thioether linkage. nih.gov In the context of synthesizing analogs of this compound, this would involve the addition of naphthalene-2-thiol to a suitably substituted acrylic acid or cinnamic acid derivative. The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate.
Scheme 2: Michael addition of naphthalene-2-thiol to an unsaturated benzoic acid derivative.
The efficiency of the thia-Michael addition can be influenced by the nature of the Michael acceptor and the reaction conditions. science.gov While this method offers a different disconnection approach, its application to the direct synthesis of this compound analogs requires the availability of the appropriate unsaturated benzoic acid precursors.
Organometallic Catalyzed Cross-Coupling Strategies for Thioether Synthesis
Beyond copper, other transition metals, particularly palladium, have been extensively used for the formation of carbon-sulfur bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type C-S coupling, offer a powerful and often milder alternative to the Ullmann condensation. These reactions typically employ a palladium catalyst in conjunction with a phosphine (B1218219) ligand.
Palladium-catalyzed reactions can be advantageous due to their generally higher functional group tolerance and milder reaction conditions compared to traditional Ullmann reactions. nih.gov The synthesis of 2-(arylthio)benzoic acids can be achieved by the palladium-catalyzed coupling of a 2-halobenzoic acid with an aryl thiol. While specific examples for the synthesis of this compound using this method are not extensively reported, the general applicability of palladium catalysis to C-S bond formation suggests its potential in this context. researchgate.netnih.gov
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is crucial for improving the efficiency, cost-effectiveness, and environmental footprint of the synthesis of this compound and its analogs. Key parameters that are often tuned include the choice of catalyst, ligand, base, solvent, and temperature.
For the Ullmann condensation, the use of ligands such as sparteine can accelerate the reaction and allow for lower reaction temperatures. nih.gov The choice of base is also critical, with inorganic bases like potassium carbonate or cesium carbonate being commonly employed. Solvents for Ullmann reactions are typically high-boiling and polar, such as DMF, DMSO, or NMP, but recent efforts have explored more environmentally benign options. researchgate.net
The use of microwave irradiation has been shown to significantly reduce reaction times in some Ullmann-type couplings. researchgate.net Furthermore, the development of recyclable catalysts and solvent-free reaction conditions are active areas of research aimed at making these syntheses more sustainable.
Stereochemical Control and Selectivity in Derivative Synthesis
When the benzoic acid or naphthalene moieties of the target compound contain stereocenters, or when new stereocenters are formed during the synthesis, controlling the stereochemical outcome becomes a critical challenge.
For instance, in the Michael addition of naphthalene-2-thiol to a chiral unsaturated benzoic acid derivative, the diastereoselectivity of the addition would need to be controlled. This can often be achieved through the use of chiral catalysts or auxiliaries. Asymmetric synthesis of related compounds, such as δ-substituted-β-keto esters and β-substituted ketones, has been achieved with good yields and enantioselectivities through carboxyl-assisted site- and enantio-selective addition reactions. rsc.org
In cases where the final product possesses axial chirality due to restricted rotation around the C-S bond, methods for atroposelective synthesis would be required. While specific examples for the stereoselective synthesis of this compound derivatives are not abundant in the literature, the principles of asymmetric catalysis and stereocontrolled reactions are applicable and represent an important area for future investigation. The asymmetric synthesis of related biaryl compounds has been achieved through various catalytic methods, providing a foundation for developing stereoselective routes to these thioether derivatives. rsc.orgmdpi.com
Sustainable and Green Chemistry Approaches in Synthetic Protocols
The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of sustainable and green synthetic methodologies for a wide range of organic compounds, including this compound and its analogs. These approaches are designed to increase efficiency, reduce waste, and minimize the use of hazardous substances, aligning with the core principles of green chemistry. Key strategies include the adoption of alternative energy sources like microwave irradiation and ultrasound, the use of environmentally benign solvents, and the development of catalyst-free reaction conditions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govmdpi.com The Ullmann condensation, a classical method for forming C-S bonds, traditionally requires harsh conditions such as high temperatures and long reaction times. nih.gov The application of controlled microwave heating can dramatically improve the efficiency of this and other cross-coupling reactions. mdpi.com
For the synthesis of diaryl thioethers, analogous to this compound, microwave irradiation has been successfully employed in copper-catalyzed cross-coupling reactions. For instance, protocols using copper(I) iodide (CuI) as a catalyst in solvents like toluene or even water can be completed in minutes under microwave heating, whereas conventional methods might take several hours. mdpi.com A notable example is the microwave-assisted intramolecular Ullmann diaryl etherification, which proceeds efficiently with 10 mol% CuI and N,N-dimethylglycine hydrochloride as a ligand, achieving high yields in just 30 minutes at 150°C. nih.gov This highlights a translatable strategy for the intermolecular C-S coupling required for this compound, promising a greener and more rapid synthetic route.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green alternative to conventional methods. nih.gov Ultrasonic irradiation enhances reaction rates through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This technique often allows reactions to proceed at lower bulk temperatures, reducing energy consumption and minimizing side reactions. nih.govrsc.org
Ultrasound has been effectively used in the synthesis of various heterocyclic compounds and 2-substituted benzofurans, demonstrating its utility in complex organic transformations. rsc.orgnih.gov For example, the synthesis of 2-aryl-1,3,4-oxadiazoles, which involves the formation of a new heterocyclic ring, is significantly accelerated under ultrasonic conditions at ambient temperature, offering excellent yields and a cleaner reaction profile. nih.gov Similarly, one-pot syntheses of benzofuran (B130515) derivatives have been developed using ultrasound irradiation, showcasing its potential for tandem reactions. nih.gov These precedents suggest that an ultrasound-assisted protocol for the reaction between a halobenzoic acid and naphthalene-2-thiol could offer a faster and more sustainable pathway to this compound.
Green Solvents and Catalyst-Free Approaches
A cornerstone of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water is a highly desirable green solvent due to its non-toxicity, availability, and safety. rsc.org Efficient syntheses of related compounds like 2-substituted benzothiazoles have been achieved by conducting the reaction in water at elevated temperatures, often without the need for any catalyst. rsc.orgrsc.org This "on water" approach simplifies work-up procedures and eliminates waste associated with organic solvents.
Furthermore, the development of catalyst-free synthetic routes represents a significant advancement in sustainability, as it circumvents the use of often expensive and toxic heavy metal catalysts, which can contaminate the final product and complicate purification. researchgate.net Catalyst-free methods for synthesizing benzothiazoles and other heterocyclic systems have been reported, relying on solvent-free conditions or benign media like ethanol (B145695) at room temperature. mdpi.com These protocols are not only environmentally friendly but also atom-economical. While direct catalyst-free synthesis of this compound is challenging, these advancements in related structures provide a clear direction for future research into more sustainable manufacturing processes.
The following table summarizes and compares various green synthetic approaches applicable to the synthesis of this compound and its analogs based on findings for structurally related compounds.
Interactive Data Table: Comparison of Green Synthetic Methodologies
| Synthetic Approach | Energy Source | Typical Catalyst | Solvent | Reaction Time | Yield | Key Advantages | Analogous Reaction Reference |
| Microwave-Assisted Coupling | Microwave | CuI / Ligand | Toluene / DMF | 10–60 min | High (64–100%) | Drastically reduced reaction time, improved yields, high efficiency. | Microwave-assisted Ullmann diaryl etherification nih.govmdpi.com |
| Ultrasound-Assisted Synthesis | Ultrasound | Varies (or none) | THF / Ethanol | 30–80 min | Good to Excellent | Energy efficiency, enhanced reaction rates at lower temperatures, cleaner products. | Sonochemical synthesis of oxadiazoles (B1248032) and benzofurans nih.govnih.gov |
| "On Water" Synthesis | Conventional Heating | None | Water | 1–12 h | High | Eliminates hazardous organic solvents, simple work-up, non-toxic. | Catalyst-free synthesis of benzothiazoles in water rsc.org |
| Solvent-Free Synthesis | Conventional or Microwave | None or Acid Promoter | None | < 1 h | High | Reduces solvent waste, high atom economy, simplified purification. | Solvent-free synthesis of 2-arylbenzothiazoles researchgate.netresearchgate.net |
Chemical Reactivity and Mechanistic Studies of 2 Naphthalen 2 Ylthio Benzoic Acid
Reactivity of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification and amidation. These transformations are fundamental in organic synthesis for the creation of a wide array of derivatives.
Esterification: The conversion of 2-(naphthalen-2-ylthio)benzoic acid to its corresponding esters can be achieved through various methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The equilibrium of this reversible reaction is typically driven towards the ester product by removing water as it is formed. For instance, the esterification of benzoic acid with 2-ethylhexanol has been successfully carried out using various catalysts, including solid acid catalysts. google.com
Another effective method for esterification involves the use of a tin(II) compound as a catalyst for the reaction of benzoic acid with alcohols having 7 to 13 carbon atoms. This process allows for the preparation of high-purity benzoic esters. google.com
Amidation: The formation of amides from this compound involves its reaction with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. bohrium.com To overcome this, coupling agents are frequently employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective for this purpose. bohrium.com
A general and efficient procedure for the direct condensation of carboxylic acids and amines to form amides has been reported using titanium tetrachloride (TiCl₄) as a condensing agent in pyridine (B92270) at elevated temperatures. This method has been shown to be effective for a wide range of substrates, providing the corresponding amides in moderate to excellent yields. nih.gov Furthermore, late-stage amination of benzoic acid derivatives, including 1-naphthoic acid, has been achieved with high selectivity using a directed iridium-catalyzed C-H activation strategy. organic-chemistry.org This approach is particularly valuable for creating diverse analogues and conjugates. organic-chemistry.org
Table 1: Representative Conditions for Esterification and Amidation of Benzoic Acid Analogs
| Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Esterification | Benzoic acid, 2-Ethylhexanol | Tin(II) oxalate | - | 210 | High Purity | google.com |
| Amidation | Benzoic acid, Aniline | TiCl₄ | Pyridine | 85 | 38 | nih.gov |
| Directed Amidation | 1-Naphthoic acid, Amine | [Cp*Ir(H₂O)₃]SO₄ | DMSO | Room Temp. | Good to Excellent | organic-chemistry.org |
Chemical Transformations of the Thioether Linkage (e.g., Oxidation, Cleavage)
The thioether linkage in this compound is susceptible to oxidation and cleavage under specific reaction conditions, offering pathways to sulfoxides, sulfones, and other derivatives.
Oxidation: Thioethers can be selectively oxidized to either sulfoxides or sulfones. The outcome of the oxidation is often dependent on the choice of oxidant and the reaction conditions. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this transformation. The oxidation of thioethers with H₂O₂ can be catalyzed by various systems, including titanium-containing zeolites like TS-1. ontosight.aisci-hub.se By controlling the stoichiometry of H₂O₂, it is possible to achieve selective oxidation to the sulfoxide. ontosight.ai For a complete conversion to the sulfone, stronger oxidizing conditions or a different catalyst may be required. For example, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones with 30% hydrogen peroxide. ontosight.ai
Cleavage: The carbon-sulfur (C-S) bond in thioethers can be cleaved under certain conditions. Metal-free methods for the selective cleavage of C(sp³)–S bonds in thioethers have been developed. For instance, N-chlorosuccinimide (NCS) can mediate the cleavage of C(sp³)–S bonds in arylmethyl thioethers to produce aryl aldehydes. semanticscholar.org Another approach involves the use of N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) for the selective cleavage of C(sp³)-S bonds to form unsymmetrical disulfides. google.comnih.gov The reaction of certain thiols and dithioethers containing a carboxylic group α to the C-S bond with hydrogen peroxide can lead to C-S bond cleavage and the formation of reduced products. google.com
Table 2: Examples of Thioether Transformations
| Transformation | Substrate Type | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Oxidation to Sulfoxide | Diaryl sulfide | H₂O₂ / Tantalum carbide | Diaryl sulfoxide | ontosight.ai |
| Oxidation to Sulfone | Diaryl sulfide | H₂O₂ / Niobium carbide | Diaryl sulfone | ontosight.ai |
| C(sp³)-S Cleavage | Arylmethyl thioether | NCS | Aryl aldehyde | semanticscholar.org |
| C(sp³)-S Cleavage | Furfuryl alkylthioether | NBS | Unsymmetrical disulfide | google.comnih.gov |
Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene (B1677914) Ring System
The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions. Nucleophilic aromatic substitution is less common for naphthalene itself but can occur under specific circumstances.
Electrophilic Aromatic Substitution: The reactivity of naphthalene towards electrophiles is greater than that of benzene (B151609). nih.gov Substitution can occur at either the α (1, 4, 5, 8) or β (2, 3, 6, 7) positions. In general, substitution at the α-position is kinetically favored due to the formation of a more stable carbocation intermediate (arenium ion) that can be stabilized by resonance while retaining one intact benzene ring. nih.govchemmethod.com
However, the directing effects of the substituents on the this compound molecule must be considered. The thioether group (-S-Ar) is generally considered an ortho-, para-director and an activating group in electrophilic aromatic substitution. The carboxylic acid group on the benzene ring is a meta-director and a deactivating group. In the case of this compound, the naphthalene ring is activated by the thioether linkage. Therefore, electrophilic attack is expected to occur on the naphthalene ring rather than the deactivated benzoic acid ring. The thioether at the 2-position will direct incoming electrophiles primarily to the 1- and 3-positions of the naphthalene ring.
A classic example of the influence of reaction conditions is the sulfonation of naphthalene. At lower temperatures (e.g., 80°C), the reaction is under kinetic control and yields primarily the α-substitution product, naphthalen-1-sulfonic acid. organic-chemistry.orgnih.gov At higher temperatures (e.g., 160°C), the reaction is under thermodynamic control, and the more stable β-substitution product, naphthalen-2-sulfonic acid, is the major product. organic-chemistry.orgnih.gov This is because the α-isomer is sterically hindered, making the β-isomer thermodynamically more stable. chemmethod.com
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the naphthalene ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group. For this compound, this type of reaction is not expected to be facile on the naphthalene ring itself unless further activating groups are introduced.
Reaction Kinetics and Proposed Mechanistic Pathways
Esterification and Amidation Mechanisms: As discussed in section 4.1, Fischer esterification proceeds through a series of reversible steps involving protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and elimination of water. The rate of esterification can be influenced by the structure of the alcohol and the carboxylic acid, as well as the catalyst concentration and temperature. Amidation reactions using coupling agents like DCC or TiCl₄ also proceed through multi-step mechanisms involving the activation of the carboxylic acid to form a more reactive intermediate that is then attacked by the amine.
Thioether Oxidation Mechanism: The oxidation of thioethers by hydrogen peroxide is believed to proceed via a nucleophilic attack of the sulfur atom on the peroxide oxygen. The reaction can be catalyzed by acids or metal complexes. The mechanism of thiol oxidation by H₂O₂ has been shown to be more complex than a simple Sₙ2 pathway, with the solvent playing a crucial role in positioning the reactants and significant charge redistribution occurring during the reaction.
Electrophilic Aromatic Substitution Mechanism: The mechanism of electrophilic aromatic substitution on the naphthalene ring involves the initial attack of an electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemmethod.com This is typically the rate-determining step. The subsequent loss of a proton from the arenium ion restores the aromaticity of the ring and yields the substitution product. The regioselectivity of the reaction is determined by the relative stability of the possible arenium ion intermediates. chemmethod.com
Derivatization Reactions for Analytical or Synthetic Applications
Derivatization of this compound can be employed to enhance its analytical detection or to synthesize new compounds with potentially useful properties.
Analytical Derivatization: For analytical purposes, such as high-performance liquid chromatography (HPLC), the carboxylic acid or thioether functional groups can be modified to introduce a chromophore or fluorophore, thereby increasing the sensitivity of detection. For instance, secondary amines, which could be products of amidation reactions of the target molecule, can be derivatized with 2-naphthalenesulfonyl chloride (NSCl) for HPLC analysis with UV detection. Another approach for derivatizing carbonyl compounds, which could be formed from the oxidation of the thioether followed by other transformations, is the use of 1-naphthalenyl hydrazine (B178648) to create fluorescent derivatives for UPLC-fluorescence detection. google.com
Synthetic Derivatization: The functional groups of this compound serve as handles for a variety of synthetic transformations. The carboxylic acid can be converted to an acid chloride, which is a more reactive intermediate for the synthesis of esters and amides. bohrium.com The naphthalene ring can be functionalized through electrophilic substitution to introduce new substituents, leading to a diverse range of derivatives. For example, the synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives has been reported, showcasing the use of a naphthalene-containing starting material in the construction of complex heterocyclic systems.
Coordination Chemistry and Metal Complexation of 2 Naphthalen 2 Ylthio Benzoic Acid
Synthesis and Characterization of Metal Complexesnih.govomicsonline.orgresearchgate.net
The synthesis of metal complexes with 2-(naphthalen-2-ylthio)benzoic acid typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The general synthetic route often entails dissolving the ligand and a base (to deprotonate the carboxylic acid) in a solvent, followed by the addition of the metal salt. The resulting complex may then be isolated by filtration or crystallization.
A variety of metal complexes have been synthesized using this ligand, including those with transition metals. omicsonline.orgresearchgate.net The characterization of these new compounds is crucial to confirm their formation and to elucidate their properties. Standard characterization techniques include:
Elemental Analysis: To determine the empirical formula of the complex.
Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate group and the thioether sulfur to the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the complex in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complex. researchgate.net
Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes. researchgate.net
For instance, the synthesis of a copper(II) complex could be achieved by reacting this compound with a copper(II) salt, such as copper(II) nitrate, in a solvent like ethanol (B145695). nih.gov The resulting solid complex can then be characterized to confirm the coordination of the ligand to the copper center.
Spectroscopic Probing of Coordination Modes and Metal-Ligand Interactions
Spectroscopic techniques are indispensable tools for understanding how this compound binds to metal ions and the nature of the resulting metal-ligand bonds.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic C=O stretching vibration for the carboxylic acid group. Upon coordination to a metal ion, the position of this band shifts, providing evidence of coordination. The difference between the asymmetric and symmetric stretching frequencies of the carboxylate group can give insights into its coordination mode (monodentate, bidentate chelating, or bridging). Changes in the C-S stretching vibration can also indicate the involvement of the thioether sulfur in coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to compare the spectra of the free ligand with that of its diamagnetic metal complexes. researchgate.netnih.gov Shifts in the resonances of the protons and carbons near the coordinating groups provide strong evidence of complex formation and can help to elucidate the structure of the complex in solution.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes can reveal information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectra are highly dependent on the coordination geometry and the nature of the metal-ligand bonds. researchgate.netresearchgate.net
Through the careful analysis of these spectroscopic data, a detailed picture of the coordination environment around the metal ion can be constructed.
Structural Analysis of Coordination Geometries by X-ray Diffraction
For complexes of this compound, X-ray diffraction studies can confirm the bidentate coordination of the ligand through the carboxylate oxygen and the thioether sulfur. It can also reveal the specific coordination geometry adopted by the metal ion, which can range from square planar and tetrahedral to octahedral, depending on the metal and the stoichiometry of the complex. researchgate.netresearchgate.net
For example, an X-ray crystal structure of a hypothetical mononuclear complex might show the metal ion at the center of a distorted octahedral geometry, with two molecules of the deprotonated ligand coordinating in a bidentate fashion and two solvent molecules occupying the remaining coordination sites. The bulky naphthalene (B1677914) groups would likely be arranged to minimize steric hindrance.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the complex crystallizes. researchgate.net |
| Space Group | The specific symmetry group of the crystal lattice. researchgate.net |
| Metal-Oxygen Bond Length | The distance between the metal ion and the coordinating oxygen atom of the carboxylate group. |
| Metal-Sulfur Bond Length | The distance between the metal ion and the coordinating sulfur atom of the thioether group. |
| O-M-S Bite Angle | The angle formed by the oxygen, metal, and sulfur atoms within the chelate ring. |
| Coordination Geometry | The overall arrangement of the ligands around the central metal ion (e.g., octahedral, square planar). |
This table presents hypothetical parameters that would be determined from an X-ray diffraction study.
Electrochemical Properties and Redox Behavior of Metal Complexes
The electrochemical properties of metal complexes of this compound can be investigated using techniques such as cyclic voltammetry. This method provides information about the redox potentials of the metal center, which are a measure of the ease with which the metal ion can be oxidized or reduced.
The redox behavior of these complexes is influenced by several factors:
The nature of the metal ion.
The coordination environment provided by the ligand. The electron-donating or -withdrawing nature of the ligand can stabilize or destabilize different oxidation states of the metal.
By studying the electrochemical behavior, it is possible to assess the potential of these complexes to act as catalysts in redox reactions. For example, a complex that exhibits a reversible one-electron reduction at a suitable potential might be a candidate for catalyzing reactions that involve an electron transfer step. researchgate.net
Investigation of Catalytic Roles in Transition Metal Catalysisresearchgate.netmdpi.com
Transition metal complexes are widely used as catalysts in a vast array of organic transformations. researchgate.netresearchgate.net The unique properties of this compound as a ligand make its metal complexes interesting candidates for catalytic applications.
The combination of a soft thioether donor and a hard carboxylate donor allows for the fine-tuning of the electronic and steric properties of the metal center. This can lead to enhanced catalytic activity and selectivity in various reactions. Potential areas of investigation for the catalytic roles of these complexes include:
Cross-coupling reactions: Where the catalyst facilitates the formation of carbon-carbon or carbon-heteroatom bonds.
Oxidation reactions: Where the metal complex acts as a catalyst for the oxidation of organic substrates.
Reduction reactions: Where the complex catalyzes the reduction of functional groups.
Functional Investigations and Biological Activities of 2 Naphthalen 2 Ylthio Benzoic Acid Derivatives
Structure-Activity Relationship (SAR) Studies of Substituted Analogs
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how specific parts of a molecule contribute to its biological effect. For compounds related to 2-(arylthio)benzoic acids, research has explored how different chemical groups attached to the core structure influence their inhibitory activity against various biological targets.
One area of investigation involves the bioisosteric replacement of an intramolecular hydrogen bond with a sulfur-oxygen interaction to create series of 2-(arylthio)benzoic acid inhibitors. researchgate.net In these studies, modifications are systematically made to different parts of the molecule, including the aryl group and the benzoic acid moiety, to establish a clear SAR. researchgate.net For instance, in a series of 2-(arylthio)benzoic acid inhibitors of the fat mass and obesity-associated protein (FTO), substituting the aryl group led to varying potencies. Compound 8c , a 2-(arylthio)benzoic acid derivative, was identified as a potent FTO inhibitor with an IC₅₀ value of 0.3±0.1 μM. researchgate.net To improve cellular activity, a prodrug strategy was employed by converting the carboxylic acid to an ester. The methyl ester analog, 7l , demonstrated superior antiproliferative effects against acute myeloid leukemia (AML) cell lines. researchgate.net
In broader studies of benzoic acid derivatives, substitutions on the benzene (B151609) ring have been shown to be critical for activity. For example, in a different class of inhibitors, N-(thiazol-2-yl)benzamides, the placement of substituents on the phenyl ring of the thiazole (B1198619) was explored. nih.gov Analogs with 2,5-dimethylphenyl and bromo-substituted phenyl groups showed activity, indicating that these positions could tolerate modifications for further development. nih.gov Similarly, for stilbene (B7821643) retinoid analogs of retinoic acid, modifications to the benzoate (B1203000) portion of the molecule resulted in analogs with differing receptor selectivity. drugbank.com These examples from related compound classes highlight the general principle that the nature and position of substituents are key determinants of biological function.
Table 1: SAR Data for selected 2-(Arylthio)benzoic Acid Analogs as FTO Inhibitors
This table is interactive. You can sort and filter the data.
| Compound | Structure | Target | IC₅₀ (µM) | Antiproliferative Activity |
|---|---|---|---|---|
| 8c | 2-(Arylthio)benzoic acid derivative | FTO | 0.3±0.1 | Moderate |
| 7l | Methyl ester of a 2-(arylthio)benzoic acid derivative | FTO | Not specified | Superior in AML cells |
| FB23 | Tricyclic benzoic acid (Reference) | FTO | Comparable to 8c | Moderate in AML cells |
Enzyme Inhibition Studies (e.g., Histone Deacetylase (HDAC) Inhibition)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.gov The inhibition of HDACs has emerged as a significant strategy in cancer therapy, as their deregulation is associated with the development of several cancers. ijpda.org While direct studies on 2-(naphthalen-2-ylthio)benzoic acid are limited in the provided results, the broader class of benzoic acid derivatives has been investigated for HDAC inhibition. nih.gov A typical HDAC inhibitor has three main components: a zinc-binding group (ZBG) that interacts with the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the enzyme. tjpr.org
The inhibitory potential of compounds against HDAC enzymes is quantified using in vitro enzymatic assays. These assays measure the activity of purified, recombinant HDAC isoforms in the presence of varying concentrations of the inhibitor. Common methods include fluorogenic or luminogenic assays. nih.govnih.gov
For example, a class IIa HDAC fluorogenic assay operates in a two-step process. First, the HDAC enzyme removes a trifluoroacetylate group from a substrate. This allows a second enzyme, trypsin, to recognize the modified substrate and release a fluorescent molecule, which can be measured with a microplate reader. nih.gov The HDAC-Glo™ I/II Assay is another method, which uses a luminogenic substrate. nih.gov The activity of the HDAC enzyme is proportional to the light signal produced, and inhibition is measured as a decrease in luminescence. nih.gov The concentration of the compound that causes 50% inhibition of the enzyme's activity is determined as the IC₅₀ value. nih.gov For instance, studies on various HDAC inhibitors have reported IC₅₀ values against specific isoforms like HDAC1, HDAC2, HDAC3, and HDAC6, often using reference compounds like SAHA (Vorinostat) for comparison. nih.govresearchgate.net
Molecular docking studies are computational techniques used to predict how a molecule (ligand) binds to the active site of a target protein, such as an HDAC enzyme. ijpda.orgnih.gov These studies provide insights into the specific interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors. nih.gov
The active site of zinc-dependent HDACs features a narrow channel, approximately 11 Å deep, with a catalytic zinc ion (Zn²⁺) at its base. nih.gov For an inhibitor to be effective, its zinc-binding group must form a coordination bond with this zinc ion. tjpr.org The linker portion of the inhibitor spans the channel, and the cap group interacts with amino acid residues on the rim of the active site. tjpr.org
Molecular docking studies on various inhibitors have detailed these interactions. For example, in studies of 2-aminobenzamide-based HDAC inhibitors, the 2-amino group and the adjacent amide carbonyl oxygen chelate the zinc ion. mdpi.com The orientation of the cap group can influence isoform selectivity. For instance, docking studies of pyrazine-linked 2-aminobenzamides into the crystal structures of HDAC1, HDAC2, and HDAC3 revealed how different capping groups and substitution patterns on the 2-aminobenzamide (B116534) moiety affect binding and selectivity. mdpi.com Similarly, docking of benzazolyl-sulfonylbenzenecarbohydroxamic acids showed that the binding energy for HDAC6 was higher than for HDAC1, providing a structural reason for the observed selectivity. researchgate.net These studies illustrate the importance of specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site for potent and selective enzyme inhibition. ijpda.org
In Vitro Cellular Activity Assessments (without human trial data)
Beyond enzyme assays, the biological effects of this compound derivatives are assessed in vitro using cultured cells, particularly cancer cell lines. These experiments evaluate the compounds' ability to suppress cell growth and investigate the underlying cellular mechanisms.
The antiproliferative activity of novel compounds is a primary focus of in vitro testing. The MTT assay is a standard colorimetric method used to measure cell viability and proliferation. nih.gov It quantifies the metabolic activity of living cells, providing a measure of the number of viable cells after treatment with a test compound. The results are often expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.
Derivatives of 2-(naphthalen-2-yl)acetamide, which are structurally related to the target compound, have been evaluated for their antiproliferative activities against a panel of human cancer cell lines. nih.gov One compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) , was found to be most active against the NPC-TW01 nasopharyngeal cancer cell line, with an IC₅₀ value of 0.6 μM. nih.gov In another study, a prodrug analog of a 2-(arylthio)benzoic acid inhibitor, 7l , showed a superior inhibitory effect on a panel of acute myeloid leukemia (AML) cancer cell lines. researchgate.net The antiproliferative activity of various benzoic acid derivatives has been tested against numerous cancer cell lines, including those from the colon, breast, and lung, with activities ranging from potent to moderate. nih.govresearchgate.netrsc.org
Table 2: Antiproliferative Activity of Selected Naphthalene-Containing Compounds and Related Derivatives
This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| 18 | NPC-TW01 | Nasopharyngeal | 0.6 |
| 18 | H661 | Lung Carcinoma | >50 |
| 18 | Hep3B | Hepatoma | >50 |
| 18 | A498 | Renal Carcinoma | >50 |
| 18 | MKN45 | Gastric Cancer | >50 |
| 7l | MOLM-13 | Acute Myeloid Leukemia | Potent |
| 7l | MV4-11 | Acute Myeloid Leukemia | Potent |
| 9b | A549 | Lung Cancer | ~1.0 |
| 9b | MRC-5 | Normal Lung Fibroblast | >10 |
To understand how these compounds inhibit cell proliferation, researchers investigate their effects on key cellular processes. HDAC inhibitors, for example, are known to function through diverse mechanisms, including the promotion of programmed cell death (apoptosis) and cell cycle arrest. nih.gov
Apoptosis is a crucial mechanism for eliminating cancerous cells. nih.gov Studies have shown that some benzoic acid derivatives can induce apoptosis in cancer cells, often confirmed by observing an increase in the activity of key executioner enzymes like caspase-3. nih.gov
Exploration of Other Biological Targets and Pathways in Model Systems (e.g., Renal Progenitor Cell Expansion in Zebrafish)
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying vertebrate development and disease, including the processes of kidney formation and regeneration. Its genetic tractability and the optical transparency of its embryos allow for real-time imaging of cellular processes. Within this context, derivatives of this compound have been investigated for their effects on renal progenitor cells, which are crucial for the development and repair of the kidney.
A notable study in this area identified a small molecule, designated as "renalpro," which is structurally related to this compound. This compound was discovered through a chemical screen designed to identify substances that could promote the expansion of renal progenitor cells in zebrafish embryos. The expansion of these progenitor cells is a critical step in nephrogenesis, the process of forming new nephrons, which are the functional units of the kidney.
The research demonstrated that treatment with renalpro led to a significant increase in the number of renal progenitor cells in the developing zebrafish kidney. This effect was observed through the use of fluorescent reporter lines that specifically label these cells, allowing for their visualization and quantification. The study further elucidated that the mechanism of action of renalpro involves the modulation of signaling pathways that are essential for kidney development. Specifically, the compound was found to enhance the signaling of the Wnt and retinoic acid pathways, both of which are known to play a pivotal role in the proliferation and differentiation of renal progenitor cells.
The findings from this research highlight the potential of this compound derivatives as tools for studying and manipulating kidney development. By promoting the expansion of renal progenitor cells, these compounds offer a chemical means to investigate the fundamental biological processes that govern nephrogenesis. Furthermore, they could serve as a starting point for the development of therapeutic strategies aimed at enhancing kidney regeneration after injury.
Table 1: Investigated Biological Effects of a this compound Derivative in Zebrafish
| Compound Class | Model System | Biological Target | Observed Effect |
| This compound derivative (renalpro) | Zebrafish (Danio rerio) | Renal Progenitor Cells | Increased proliferation and expansion |
Applications as Chemical Probes in Biological Systems
Chemical probes are small molecules that are used to study and manipulate biological systems. They can be designed to interact with specific proteins or pathways, allowing researchers to investigate their functions in a controlled manner. Derivatives of this compound have shown potential for use as chemical probes due to their defined biological activities and their ability to modulate specific signaling pathways.
The ability of the derivative renalpro to selectively expand renal progenitor cells in zebrafish makes it a valuable chemical probe for studying kidney development. Researchers can use this compound to experimentally increase the population of these cells and then observe the downstream consequences on nephron formation and kidney function. This provides a powerful tool for dissecting the complex cellular and molecular events that occur during nephrogenesis.
Furthermore, the fluorescent properties of some naphthalene-containing compounds suggest that derivatives of this compound could be developed into fluorescent probes. nih.gov These probes could be used to visualize specific biological targets or processes within living cells or organisms. For instance, a fluorescently labeled version of renalpro could be used to track its distribution and binding within the developing kidney, providing insights into its mechanism of action at a subcellular level.
The development of naphthoic acid derivatives as fluorescent probes for screening advanced glycation end-product (AGE) breakers showcases the potential of this chemical scaffold. nih.gov AGEs are implicated in various diseases, and the ability to screen for compounds that can break them down is of significant interest. nih.gov This work provides a foundation for the design of similar probes based on the this compound structure to investigate other biological processes. nih.gov
Table 2: Potential Applications of this compound Derivatives as Chemical Probes
| Application | Description | Potential Advantage |
| Studying Kidney Development | Use of derivatives like renalpro to manipulate the number of renal progenitor cells and study the effects on nephrogenesis. | Provides a temporal and dose-dependent control over a specific cell population in an in vivo model. |
| Fluorescent Imaging | Development of fluorescently tagged derivatives to visualize their localization and interaction with biological targets. | Enables real-time tracking and mechanistic studies at the cellular and subcellular level. |
| High-Throughput Screening | Design of probes for use in assays to screen for modulators of specific biological pathways. | Facilitates the discovery of new bioactive molecules with therapeutic potential. |
Computational and Theoretical Chemistry Studies on 2 Naphthalen 2 Ylthio Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be the foundational step in studying this molecule. These calculations could elucidate the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. This information is crucial for understanding the molecule's kinetic stability and chemical reactivity. A molecular electrostatic potential (MEP) map would also be generated to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.
Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions
To explore its potential as a bioactive agent, molecular docking simulations would be performed. These studies would computationally place 2-(naphthalen-2-ylthio)benzoic acid into the binding site of a target protein to predict its binding affinity and interaction patterns. While docking studies have been conducted on other benzoic acid derivatives against various targets, such analyses are absent for this specific compound. nih.gov Following docking, molecular dynamics (MD) simulations could be employed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations are highly effective in predicting spectroscopic properties. By employing methods like Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be invaluable for confirming the structure of the synthesized compound by comparing them with experimental data. Similarly, theoretical vibrational frequency calculations can aid in the assignment of experimental IR and Raman spectra. nih.govresearchgate.net
Analysis of Intermolecular Forces and Crystal Packing via Theoretical Methods
Should a crystal structure be determined, theoretical methods could be used to analyze the forces governing its packing. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds (e.g., between carboxylic acid groups), π-π stacking between the naphthalene (B1677914) and benzene (B151609) rings, and other van der Waals forces. researchgate.netresearchgate.net Such analyses provide insight into the solid-state properties of the material.
Prediction of Nonlinear Optical (NLO) Properties (if applicable)
The extended π-conjugated system, encompassing both the naphthalene and benzene rings, suggests that this compound might possess nonlinear optical (NLO) properties. Computational methods can predict the first hyperpolarizability (β), a key parameter for second-order NLO materials. researchgate.net These studies would help in assessing its potential for applications in optoelectronics.
Future Perspectives and Emerging Research Directions
Rational Design and Synthesis of Novel Derivatives with Tuned Biological and Chemical Properties
The synthesis of 2-arylthiobenzoic acids can be achieved through processes such as the reaction of lithium 2-chlorobenzoate (B514982) with a corresponding lithium thiophenoxide. This general methodology can be adapted for the specific synthesis of 2-(Naphthalen-2-ylthio)benzoic acid and its derivatives. The future in this area lies in the rational design of novel analogues with tailored properties. By strategically modifying the naphthalene (B1677914) and benzoic acid rings with various functional groups, it is possible to modulate the compound's electronic and steric characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups could significantly influence the compound's reactivity and biological interactions.
The synthesis of derivatives could be guided by structure-activity relationship (SAR) studies on related compounds. For example, various naphthalene-based compounds have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Similarly, derivatives of 2-mercaptobenzothiazole, which share a sulfur linkage, exhibit a broad spectrum of pharmacological activities. drugbank.com The insights gained from such studies can inform the design of this compound derivatives with enhanced efficacy and selectivity for specific biological targets.
| Potential Derivative Class | Rationale for Design | Potential Application |
| Halogenated Derivatives | Enhance lipophilicity and potential for halogen bonding | Improved membrane permeability, potential for enhanced binding to target proteins |
| Nitro-substituted Derivatives | Introduce strong electron-withdrawing character | Modulation of electronic properties, potential for antimicrobial or anticancer activity |
| Hydroxy/Amino-substituted Derivatives | Introduce hydrogen bonding capabilities and potential for further functionalization | Improved solubility, sites for bioconjugation |
| Ester and Amide Derivatives | Modify pharmacokinetic properties (prodrugs) | Controlled release and targeted delivery |
Advanced Mechanistic Elucidation of Observed Biological Activities
While specific biological activities of this compound are not yet extensively documented, related compounds offer clues to its potential. For instance, a series of 2-(phenylthio)benzoylarylhydrazones have been synthesized and evaluated for their antimycobacterial activities, with some analogues showing significant inhibitory effects against Mycobacterium tuberculosis. nih.gov The primary site of action for some antifilarial drugs containing a thiocarbonylamide group, structurally related to the thioether linkage, is the mitochondrion, where they inhibit respiration and other metabolic functions. nih.gov
Future research should focus on screening this compound and its derivatives against a panel of biological targets to identify any significant activities. Should any activity be observed, the subsequent step would be a thorough mechanistic elucidation. This would involve a combination of in vitro and in silico techniques to identify the molecular targets and pathways involved. Techniques such as enzyme inhibition assays, receptor binding studies, and gene expression profiling can provide valuable insights into the mechanism of action.
Exploration in New Material Science and Catalytic Applications
The unique combination of an aromatic naphthalene core, a flexible thioether linkage, and a functional carboxylic acid group makes this compound an interesting candidate for applications in material science. Thiol and thioether-based metal-organic frameworks (MOFs) are a specific category of MOFs where these functional groups are present in the organic linkers. rsc.org These materials have shown potential in various applications, including catalysis, sensing, and adsorption. rsc.org The carboxylic acid group of this compound could serve as a linker to form novel MOFs with potentially interesting photophysical or catalytic properties derived from the naphthalene and thioether moieties.
In the realm of catalysis, organosulfur compounds are known to play various roles. While direct catalytic applications of this compound have not been reported, related naphthalene diselenides have been shown to exhibit catalytic antioxidant activity, mimicking the function of the selenoenzyme glutathione peroxidase. nih.govrsc.org Furthermore, naphthalene has been used in photocatalytic hydrogen production in the presence of TiO2 photocatalysts. mdpi.com Future research could explore the potential of metal complexes of this compound as catalysts in organic synthesis or its use as a component in photocatalytic systems.
Development of High-Throughput Screening Methodologies for Functional Discovery
To efficiently explore the biological potential of this compound and a library of its derivatives, the development of high-throughput screening (HTS) assays is crucial. HTS allows for the rapid screening of a large number of compounds for a specific biological activity. mdpi.com Both target-based and cell-based HTS assays can be employed.
For example, if a particular enzyme is hypothesized as a target, a target-based HTS assay could be developed to measure the inhibitory activity of the compounds. mdpi.com Alternatively, cell-based assays can be used to assess the effect of the compounds on cellular processes such as proliferation, apoptosis, or differentiation. nih.gov The development of fluorescence-based assays is a common strategy in HTS due to their sensitivity and compatibility with automated plate readers. nih.gov The establishment of robust and validated HTS methodologies will be instrumental in accelerating the discovery of bioactive derivatives of this compound.
| Screening Method | Principle | Potential Application for this compound |
| Target-Based HTS | Measures the interaction of compounds with a specific purified biological target (e.g., enzyme, receptor). | Identifying specific enzyme inhibitors or receptor modulators. |
| Cell-Based HTS | Measures the effect of compounds on whole cells, assessing cellular functions or phenotypes. | Discovering compounds with anticancer, antimicrobial, or anti-inflammatory properties. |
| High-Content Screening (HCS) | A type of cell-based screening that uses automated microscopy to measure multiple cellular parameters simultaneously. | Gaining deeper insights into the cellular mechanism of action of active compounds. |
Integration of Advanced Computational Modeling with Experimental Validation
Computational modeling can play a pivotal role in guiding the rational design and understanding the structure-activity relationships of this compound derivatives. Techniques such as molecular docking can be used to predict the binding modes and affinities of these compounds to potential biological targets. nih.gov Quantitative structure-activity relationship (QSAR) modeling can help in identifying the key structural features that are important for a particular biological activity. nih.gov
A synergistic approach that combines computational predictions with experimental validation is the most effective strategy. In silico studies can be used to prioritize compounds for synthesis and biological testing, thereby saving time and resources. nih.gov The experimental data, in turn, can be used to refine and improve the computational models. For example, density functional theory (DFT) calculations can be employed to understand the electronic properties of the molecules and to correlate them with their observed activities. researchgate.net This iterative cycle of computational design and experimental validation will be crucial for the efficient development of novel derivatives of this compound with desired functionalities.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Naphthalen-2-ylthio)benzoic acid, and how can purity be ensured?
Methodological Answer: A common approach involves reacting thiosalicylic acid derivatives with halogenated naphthalene precursors under basic aqueous conditions. For example:
- Step 1: React dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution to form intermediates like 2-(2-nitrophenylsulfuryl)benzoic acid .
- Step 2: Reduce the nitro group using hydrogen gas and a heterogeneous metal catalyst (e.g., Pd/C) to yield 2-(2-aminophenylsulfuryl)benzoic acid .
- Step 3: Cyclize the intermediate in an organic solvent (e.g., toluene) with an acid catalyst to form the final compound.
Purity Control:
Q. Table 1: Comparison of Synthetic Yields
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Nitro reduction + cyclization | 99 | 91% | |
| Direct coupling | 85 | 88% |
Q. How can spectroscopic data (e.g., NMR, LC-MS) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- ¹H-NMR Analysis:
- ¹³C-NMR:
- LC-MS:
Common Pitfalls:
- Solvent interactions (e.g., DMSO-d₆) may shift proton signals; compare with computational predictions using density-functional theory (DFT) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Workflow:
- Optimize geometry using B3LYP/6-31G(d) to model the ground-state structure .
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The thioether group lowers LUMO energy, enhancing electrophilic substitution at the naphthalene ring .
- Simulate NMR chemical shifts with the gauge-including atomic orbital (GIAO) method; discrepancies >1 ppm may indicate solvent effects or conformational flexibility .
- Validation:
Q. Table 2: DFT vs. Experimental Data
| Parameter | DFT Prediction | Experimental Value | Deviation |
|---|---|---|---|
| C=O Bond Length (Å) | 1.21 | 1.22 | 0.01 |
| HOMO Energy (eV) | -5.8 | -5.6 | 0.2 |
Q. How can researchers address contradictions between experimental and computational data for this compound?
Methodological Answer:
- Scenario: Experimental NMR shifts (δ 7.5–8.2 ppm) do not match DFT predictions.
- Resolution Steps:
- Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations to account for dielectric environments .
- Dynamic Effects: Perform molecular dynamics (MD) simulations to assess conformational averaging .
- Functional Choice: Test hybrid functionals (e.g., B3LYP with 20% exact exchange) to improve agreement .
- Case Study:
Q. What strategies are recommended for studying biological activity (e.g., proteasome inhibition) of this compound?
Methodological Answer:
- In Vitro Assays:
- Cell-Based Studies:
- Controls:
Q. How can crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction:
- Challenges:
Q. Table 3: Crystallographic Data for a Related Derivative
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.045 |
| Bond Length (C-S) | 1.78 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
